![molecular formula C14H14N2O3 B1411771 ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate CAS No. 2108488-92-0](/img/structure/B1411771.png)
ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate
Overview
Description
The compound “ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate” is a complex organic molecule that contains several functional groups. It has an ethyl ester group (-COOEt), a pyrazole ring (a five-membered ring with two nitrogen atoms), and an acetylphenyl group (a benzene ring with an acetyl group attached). These functional groups could potentially give this compound various chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would need to be confirmed using spectroscopic techniques such as NMR .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester, acetyl, and pyrazole groups. For example, the ester could undergo hydrolysis, the acetyl group could participate in various condensation reactions, and the pyrazole ring could potentially coordinate to metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and acetyl groups could impact its solubility, while the aromatic acetylphenyl group could influence its UV/Vis absorption properties .Scientific Research Applications
Synthesis of Aryloxypyrrolidine Diones
This compound serves as a precursor in the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . These diones are synthesized through a one-pot, economical, and efficient process from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . This method is notable for its eco-friendliness and high yield, making it significant in the field of organic chemistry.
Mechanism of Action
Target of Action
For instance, some pyrazole derivatives are known to inhibit enzymes like carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does inhibit hcas and ache as some pyrazole derivatives do , it could impact processes like fluid balance and nerve signal transmission, respectively.
Future Directions
properties
IUPAC Name |
ethyl 1-(4-acetylphenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)13-8-9-16(15-13)12-6-4-11(5-7-12)10(2)17/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIXHQFYNXWIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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